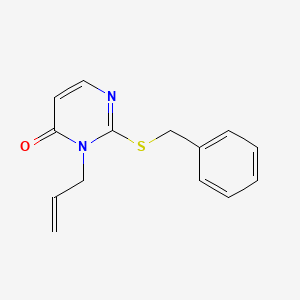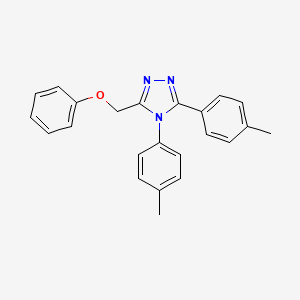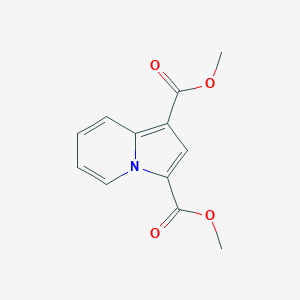![molecular formula C15H16O5 B12908609 Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate: is a complex organic compound with an intriguing structure. Let’s break it down:
Ethyl: Refers to the ethyl group (C₂H₅), which is a two-carbon alkyl group.
2-hydroxy: Indicates the presence of a hydroxyl group (-OH) attached to the second carbon atom.
8-oxo: Suggests an oxygen atom at the eighth position.
6-propan-2-yl: Describes a propyl group (CH₃CHCH₂-) attached to the sixth carbon.
cyclohepta[b]furan: Highlights the seven-membered cyclic furan ring.
3-carboxylate: Indicates a carboxylate group (-COO⁻) at the third position.
This compound’s intricate structure makes it an interesting subject for study.
Méthodes De Préparation
Synthetic Routes:: The synthesis of Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate involves several steps. One common approach is the reaction of appropriate precursors, such as furan derivatives or cycloheptadienes, followed by functional group transformations.
Reaction Conditions::Cycloheptadiene Formation: Diels-Alder reaction between furan and a suitable dienophile.
Hydroxylation: Introduction of the hydroxyl group using reagents like OsO₄ or KMnO₄.
Esterification: Ethylation of the hydroxyl group with ethyl alcohol (ethanol).
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation reactions due to the presence of the hydroxyl group.
Substitution: Substitution reactions may occur at the ester or hydroxyl positions.
Reduction: Reduction of the carbonyl group (8-oxo) is possible.
KMnO₄: Used for hydroxylation.
Lithium aluminum hydride (LiAlH₄): Reducing agent for carbonyl reduction.
Acidic conditions: Required for esterification.
Major Products:: The primary product is Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate itself, along with any intermediates formed during the synthetic process.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other valuable compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific data on similar compounds, researchers often compare it to related furan derivatives or esters.
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-4-19-14(17)12-10-6-5-9(8(2)3)7-11(16)13(10)20-15(12)18/h5-8,18H,4H2,1-3H3 |
Clé InChI |
PMEIUGXLJPEQNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=CC(=CC2=O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)

![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)

![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
